4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetramethyl-dioxaborolane group, which is a boron-containing group with four methyl groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under inert atmosphere, and at temperatures below -20°C. .Scientific Research Applications
Synthesis and Characterization
Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of various biologically active compounds, including crizotinib, a medication used in cancer treatment. It can be synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and its structure confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Studies : The compound's crystal structure has been determined using X-ray diffraction. Density functional theory (DFT) calculations align with these findings, providing insights into the molecular structure and characteristics (Liao et al., 2022).
Role in Synthesis of Medicinal Compounds
- Key Intermediate in Crizotinib Synthesis : It serves as a key intermediate in the synthesis of crizotinib, demonstrating its significance in pharmaceutical chemistry. The synthesis involves multiple steps, indicating its complex nature (Jian-qiang et al., 2014).
Molecular Structure Analysis
- Conformational Analysis Using DFT : The molecular structure of this compound and similar ones have been extensively studied using density functional theory (DFT), which helps in understanding their molecular conformations and characteristics (Yang et al., 2021).
Application in Organic Chemistry
- Incorporation in Various Organic Compounds : Its utility extends to various organic synthesis processes, where it is used as an intermediate or a structural component in more complex chemical entities (Fussell et al., 2012).
Safety and Hazards
This compound is considered hazardous. It may cause skin and eye irritation, respiratory irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12/h9-10,12,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMSGGJUFFRKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in pharmaceutical synthesis?
A1: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a key building block in the multi-step synthesis of pharmaceutically relevant molecules. One notable example is its use in the production of crizotinib, a medication utilized in cancer treatment []. This highlights the importance of this compound as a synthetic intermediate in medicinal chemistry.
Q2: What is the synthetic route employed to produce Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate?
A2: The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a multi-step process initiated with Tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material []. The synthesis involves three distinct steps, ultimately yielding the desired compound. This approach provides a practical method for obtaining this important intermediate for subsequent pharmaceutical applications.
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